5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid
Brand Name: Vulcanchem
CAS No.: 106591-88-2
VCID: VC20775013
InChI: InChI=1S/C14H18O5/c1-9(7-14(16)17)6-11(15)10-4-5-12(18-2)13(8-10)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)
SMILES: CC(CC(=O)C1=CC(=C(C=C1)OC)OC)CC(=O)O
Molecular Formula: C14H18O5
Molecular Weight: 266.29 g/mol

5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid

CAS No.: 106591-88-2

Cat. No.: VC20775013

Molecular Formula: C14H18O5

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid - 106591-88-2

Specification

CAS No. 106591-88-2
Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
IUPAC Name 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid
Standard InChI InChI=1S/C14H18O5/c1-9(7-14(16)17)6-11(15)10-4-5-12(18-2)13(8-10)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)
Standard InChI Key NPZZXAUEEDAGQB-UHFFFAOYSA-N
SMILES CC(CC(=O)C1=CC(=C(C=C1)OC)OC)CC(=O)O
Canonical SMILES CC(CC(=O)C1=CC(=C(C=C1)OC)OC)CC(=O)O

Introduction

Chemical Identity and Properties

Nomenclature and Identifiers

5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is known by several systematic and alternative names. The compound is registered with unique identifiers that help in its unambiguous identification across various chemical databases and literature.

Identifier TypeValue
CAS Number106591-88-2
IUPAC Name5-(3,4-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid
PubChem CID2758458
Molecular FormulaC₁₄H₁₈O₅
Molecular Weight266.29 g/mol
MDL NumberMFCD06201680
DSSTox Substance IDDTXSID40374333

The compound is also known by synonyms such as "Benzenepentanoic acid, 3,4-dimethoxy-β-methyl-δ-oxo-" . These alternative names reflect different nomenclature systems but refer to the same chemical entity.

Physical and Chemical Properties

The physical and chemical properties of 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid determine its behavior in various environments and reactions. The compound has been characterized through both experimental determination and computational methods.

PropertyValueMethod
XLogP31.9Computed
Hydrogen Bond Donor Count1Computed
Hydrogen Bond Acceptor Count5Computed
Rotatable Bond Count7Computed
Standard InChIInChI=1S/C14H18O5/c1-9(7-14(16)17)6-11(15)10-4-5-12(18-2)13(8-10)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)Computed
Standard InChIKeyNPZZXAUEEDAGQB-UHFFFAOYSA-NComputed

The moderate XLogP3 value of 1.9 suggests a balanced hydrophilic-lipophilic nature, which could be advantageous for biological applications where membrane permeability is important . The presence of five hydrogen bond acceptors and one hydrogen bond donor indicates potential for intermolecular interactions, which may be relevant for its biochemical activity and solubility characteristics .

Structural Characteristics

The molecular structure of 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid features several distinct components that contribute to its chemical behavior and potential applications.

The compound contains:

  • A 3,4-dimethoxyphenyl group (veratrole derivative)

  • A five-carbon chain (pentanoic acid backbone)

  • A methyl substituent at the 3-position

  • A ketone (oxo) group at the 5-position

  • A carboxylic acid terminal group

The SMILES notation provides a linear representation of this structure: CC(CC(=O)C1=CC(=C(C=C1)OC)OC)CC(=O)O. This structure suggests that the compound could participate in various reaction types, including those involving the carboxylic acid group, ketone functionality, and the aromatic ring with its methoxy substituents.

SupplierProduct NumberPurityQuantityPrice (USD)
Rieke Metals731597%1g$303
Rieke Metals731597%2g$529
Matrix Scientific11128297%1g$319
Matrix Scientific11128297%2g$525
American Custom Chemicals CorporationCHM001239295%1g$897.44

The pricing data indicates that as of December 2021, the compound was valued between $300-900 per gram depending on the supplier and purity . This relatively high price point suggests that the compound is primarily used in research rather than large-scale industrial applications.

Structural Analysis and Chemical Reactivity

Molecular Structure

The molecular structure of 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid combines several functional groups that contribute to its chemical behavior. The 3,4-dimethoxyphenyl group attached to a five-carbon chain containing both ketone and carboxylic acid functionalities creates a molecule with diverse reactivity patterns.

The compound features a chiral center at the 3-position (the carbon bearing the methyl group), although the commercial product is likely a racemic mixture unless specifically synthesized as a single enantiomer. This stereochemical aspect could be significant for biological activities, as biological systems often interact differently with different stereoisomers.

Functional Groups and Reactivity

The multiple functional groups in 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid contribute to its chemical versatility:

  • The carboxylic acid group (-COOH): Capable of acid-base reactions, esterification, and conversion to acid derivatives such as amides, acid chlorides, and anhydrides.

  • The ketone group (C=O): Can undergo nucleophilic addition reactions, reduction to alcohols, or condensation reactions with amines or hydrazines.

  • The dimethoxyphenyl group: The methoxy substituents activate the aromatic ring toward electrophilic aromatic substitution reactions, particularly at positions ortho and para to the methoxy groups.

  • The methyl branch: Introduces steric effects that can influence reaction rates and selectivity at nearby functional groups.

This combination of functional groups allows the compound to participate in various chemical reactions, making it a potentially valuable intermediate in synthetic pathways.

Computed Properties and Implications

Computational analysis provides insights into the physicochemical properties of 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid that may influence its behavior in chemical and biological systems:

The moderate XLogP3 value of 1.9 suggests balanced lipophilicity, which can be advantageous for membrane permeability while maintaining reasonable aqueous solubility . The seven rotatable bonds indicate significant conformational flexibility, which could affect binding to biological targets or participation in chemical reactions requiring specific molecular orientations .

The presence of five hydrogen bond acceptors (oxygen atoms in the methoxy groups, ketone, and carboxylic acid) and one hydrogen bond donor (the carboxylic acid OH) enables various intermolecular interactions . These features would influence the compound's solubility profile, crystal packing, and potential interactions with biological macromolecules such as proteins.

Related Compounds and Comparative Analysis

Structural Analogs

A structurally related compound, 5-(3-Methoxyphenyl)-5-oxovaleric acid (CAS: 845781-34-2), shares similarities with our target compound but differs in several key aspects:

  • It has only one methoxy group at the 3-position of the phenyl ring, rather than two methoxy groups

  • It lacks the methyl substituent at the 3-position of the pentanoic acid chain

  • It has a lower molecular weight of 222.24 g/mol compared to 266.29 g/mol for 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid

The synthesis of this related compound involves a Grignard reaction between m-bromoanisole and glutaric anhydride, resulting in a reported yield of 82% . Although this synthesis pathway is for a related compound, it suggests potential approaches for synthesizing 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid, possibly involving 3,4-dimethoxyphenyl bromide as a starting material.

Functional Similarities and Differences

  • Electronic properties: The additional methoxy group in 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid increases electron density in the aromatic ring

  • Steric properties: The methyl group at the 3-position creates a chiral center and influences the conformational preferences of the molecule

  • Metabolic stability: Different substitution patterns may affect how the compounds are recognized and processed by metabolic enzymes

  • Binding affinity: The pattern and number of hydrogen bond acceptors influence interactions with potential biological targets

These differences, though subtle, can significantly impact the compounds' behavior in chemical reactions and biological systems, potentially leading to distinct applications in research and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator